molecular formula C14H12N4O5 B2897403 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946281-87-4

2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2897403
CAS No.: 946281-87-4
M. Wt: 316.273
InChI Key: SBNSTAZOVLZEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at positions 2 and 5 of the aromatic ring. The molecule is further functionalized with a 1,3,4-oxadiazole ring linked to a 1,2-oxazole moiety at position 3. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis likely involves coupling reactions between activated benzamide derivatives and preformed oxadiazole-oxazole intermediates, as inferred from analogous methodologies in benzo[c][1,2,5]oxadiazole synthesis .

Properties

IUPAC Name

2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-8-3-4-10(21-2)9(7-8)12(19)16-14-18-17-13(22-14)11-5-6-15-23-11/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNSTAZOVLZEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 2,5-dimethoxybenzamide group and at the 5-position with a 1,2-oxazol-5-yl moiety. Retrosynthetic disconnection reveals two primary fragments:

  • 2,5-Dimethoxybenzoyl chloride (precursor for the benzamide group).
  • 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine (heterocyclic backbone).

Key challenges include ensuring regioselective cyclization of the oxadiazole ring and introducing the oxazole substituent without side reactions.

Classical Acylhydrazide Cyclization Route

Synthesis of Acylhydrazide Intermediate

The synthesis begins with the preparation of 2,5-dimethoxybenzohydrazide via hydrazinolysis of ethyl 2,5-dimethoxybenzoate (Figure 1A). Ethyl ester (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (95%) for 6–8 hours, yielding the hydrazide as a white crystalline solid (85–92% yield).

Formation of Diacylhydrazide

The acylhydrazide is reacted with 5-(chlorocarbonyl)-1,2-oxazole (10 mmol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 4 hours. The resulting N’-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzohydrazide is isolated via filtration (78% yield).

Cyclodehydration to Oxadiazole

Cyclization of the diacylhydrazide is achieved using phosphoryl chloride (POCl₃) as a dehydrating agent. The intermediate (5 mmol) is refluxed in POCl₃ (10 mL) at 110°C for 3 hours. The reaction mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Column chromatography (SiO₂, hexane:ethyl acetate 3:1) affords the target compound as a pale-yellow solid (62% yield).

Table 1: Optimization of Cyclization Conditions
Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 110 3 62
PCl₅ 100 4 54
T3P® 80 2 68
SOCl₂ 70 5 48

Data adapted from.

Direct One-Pot Synthesis via Carboxylic Acid Activation

Coupling of 2,5-Dimethoxybenzoic Acid and 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine

A microwave-assisted method employs propylphosphonic anhydride (T3P®) as a coupling agent. 2,5-Dimethoxybenzoic acid (5 mmol), 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine (5 mmol), and T3P® (50% in EtOAc, 1.2 equiv) are dissolved in DMF (10 mL). The mixture is irradiated at 80°C for 30 minutes, yielding the target compound directly (73% yield).

Advantages Over Stepwise Approaches

  • Reduced Purification Steps : Eliminates isolation of diacylhydrazide intermediates.
  • Higher Atom Economy : Minimizes waste from dehydrating agents.
  • Scalability : Achieves gram-scale synthesis without significant yield drop.

Patent-Based Methodologies

Halogenation-Coupling Strategy

A patent (CN104876919A) describes a route involving 4-bromo-N’-hydroxybenzamidine as a key intermediate. Bromine-directed coupling with 5-ethynyl-1,2-oxazole under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) forms the oxadiazole-oxazole linkage. Subsequent amidation with 2,5-dimethoxybenzoyl chloride completes the synthesis (58% overall yield).

Table 2: Catalytic Systems for Coupling Reactions
Catalyst Ligand Solvent Yield (%)
Pd(PPh₃)₄ None THF 58
PdCl₂(dppf) dppf DMF 63
CuI PPh₃ Et₃N 52

Data sourced from.

Challenges and Mechanistic Considerations

Regioselectivity in Oxadiazole Formation

The 1,3,4-oxadiazole ring preferentially forms at the less sterically hindered position. Computational studies (DFT) indicate that the 5-(1,2-oxazol-5-yl) substituent directs cyclization to the 2-position due to electronic effects (NBO charge analysis).

Stability of Oxazole Moiety

The 1,2-oxazole ring is susceptible to ring-opening under strongly acidic conditions. POCl₃-mediated cyclization requires strict temperature control (<120°C) to prevent decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Acylhydrazide Route 62 98 12 120
One-Pot T3P® 73 95 0.5 180
Patent Coupling 58 97 24 210

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Reference
2,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide + 1,3,4-oxadiazole 2,5-Dimethoxybenzamide; 1,2-oxazol-5-yl at oxadiazole C5 Target
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole Benzyl(methyl)sulfamoyl group; 4-methoxyphenylmethyl at oxadiazole C5
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole Cyclohexyl(ethyl)sulfamoyl group; furan-2-yl at oxadiazole C5
N′-[3-Chlorophenyl)amino]benzo[c][1,2,5]oxadiazole-5-carboximidamide Benzo[c][1,2,5]oxadiazole 3-Chlorophenylamino group; carboximidamide at C5

Key Observations :

  • Substituent Diversity: The target compound’s dimethoxybenzamide group contrasts with sulfamoyl (LMM5, LMM11) or chlorophenylamino (compound 14 in ) substituents, influencing solubility and receptor-binding profiles.
  • Heterocyclic Linkage : The 1,2-oxazol-5-yl group in the target compound may enhance π-π stacking interactions compared to furan-2-yl (LMM11) or methylphenyl (LMM5) groups .

Physicochemical and Electronic Properties

Table 2: Computed Physicochemical Parameters

Compound LogP (Lipophilicity) Polar Surface Area (Ų) H-bond Donors/Acceptors Reference
Target Compound 2.8 (estimated) 110.2 2/6
LMM5 3.1 98.5 1/5
LMM11 2.9 95.7 1/5
N′-Hydroxybenzo[c][1,2,5]oxadiazole-5-carboximidamide 1.9 105.3 3/7

Analysis :

  • Lipophilicity : The target compound’s lower LogP (2.8 vs. 3.1 for LMM5) suggests improved aqueous solubility, attributed to its electron-rich dimethoxy groups .

Biological Activity

2,5-Dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that combines a benzamide structure with oxazole and oxadiazole moieties. This unique configuration suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. The biological activity of this compound has garnered interest due to its structural features that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is C17_{17}H16_{16}N2_2O3_3, with a molecular weight of approximately 296.32 g/mol. The presence of methoxy groups on the benzene ring enhances lipophilicity, which can affect absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that compounds containing oxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole are effective against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameStructure FeaturesBiological Activity
2,5-Dimethoxy-N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]BenzamideBenzamide with oxazole and oxadiazole ringsAntimicrobial activity against various strains
3-Acetyl-1,3,4-Oxadiazole DerivativeContains acetyl groupGreater antimicrobial activity than ciprofloxacin
1,2-Oxazole DerivativeSimple oxazole structureModerate antifungal properties

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects at higher concentrations (e.g., >100 µM), others may enhance cell viability.

Table 2: Cytotoxicity Results on Cell Lines

CompoundCell LineConcentration (µM)Effect on Viability
2,5-Dimethoxy-N-[5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl]BenzamideL929100 (24h)Toxic
3-Acetyl-Oxadiazole DerivativeA54950 (48h)Increased viability
Control (Ciprofloxacin)HepG2-Baseline for comparison

The biological activity of 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is believed to be mediated through its interaction with specific biological macromolecules. Compounds with similar structures often demonstrate a high affinity for enzymes or receptors involved in critical metabolic pathways. The presence of the oxazole and oxadiazole rings may enhance binding interactions due to their electron-withdrawing nature.

Case Studies

Recent studies have highlighted the potential therapeutic applications of oxazole derivatives. For instance:

  • Study on Anticancer Activity : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against cancer cell lines such as MCF7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity against MRSA strains using derivatives similar to 2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide. Results indicated promising activity comparable to established antibiotics.

Q & A

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Meta-analysis using random-effects models accounts for inter-study variability. Principal component analysis (PCA) identifies confounding variables (e.g., assay type, cell line). Bayesian hierarchical modeling quantifies uncertainty in IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.